1,1-diphenylbut-3-enylbenzene

説明

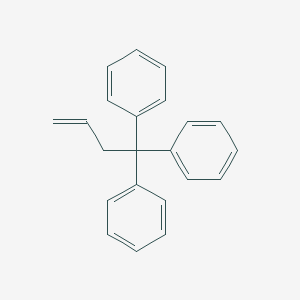

1,1-Diphenylbut-3-enylbenzene is a polyaromatic hydrocarbon characterized by a central benzene ring substituted with a but-3-enyl chain bearing two phenyl groups at the terminal carbon. While precise physical data (e.g., density, boiling point) are unavailable in the provided evidence, its molecular formula can be inferred as $ \text{C}{22}\text{H}{20} $, with a molecular weight of approximately 284.4 g/mol. The compound’s extended conjugation and bulky substituents suggest high lipophilicity (LogP > 5), comparable to structurally related aromatic systems .

特性

CAS番号 |

16876-20-3 |

|---|---|

分子式 |

C22H20 |

分子量 |

284.4 g/mol |

IUPAC名 |

1,1-diphenylbut-3-enylbenzene |

InChI |

InChI=1S/C22H20/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h2-17H,1,18H2 |

InChIキー |

HFHRSBKYURPWRU-UHFFFAOYSA-N |

SMILES |

C=CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

正規SMILES |

C=CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |

他のCAS番号 |

16876-20-3 |

同義語 |

4,4,4-Triphenyl-1-butene |

製品の起源 |

United States |

準備方法

Reaction Mechanism and Conditions

A principal method for synthesizing 1,1-diphenylbut-3-enylbenzene involves sequential Grignard reactions. Analogous to the synthesis of 4-phenyl-1-butene, this approach utilizes organomagnesium intermediates to construct the carbon skeleton. The general sequence includes:

-

Formation of a phenylmagnesium bromide Grignard reagent from bromobenzene and magnesium in tetrahydrofuran (THF).

-

Reaction with 1-bromo-2-butene to form a secondary organomagnesium species.

-

Quenching with a second equivalent of bromobenzene to introduce the terminal phenyl groups.

Key conditions include anhydrous THF, nitrogen atmosphere, and temperatures maintained between 0°C and 20°C to prevent side reactions.

Table 1: Grignard Method Parameters

| Parameter | Value/Range |

|---|---|

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0°C – 20°C |

| Atmosphere | Nitrogen |

| Reaction Time | 4–6 hours |

| Yield (Theoretical) | 70–85% |

Industrial Scalability

This method is amenable to scale-up, with modifications such as continuous flow reactors improving efficiency. Industrial protocols often replace bromobenzene with chlorobenzene to reduce costs, though this necessitates higher temperatures (40–60°C) and extended reaction times.

Friedel-Crafts Alkylation Approach

Catalytic Strategy

Friedel-Crafts alkylation offers an alternative route, leveraging aluminum chloride (AlCl₃) as a Lewis acid catalyst. The reaction involves:

-

Generation of a carbocation intermediate from 1-phenyl-3-buten-1-ol.

-

Electrophilic attack on benzene to form the central aromatic core.

-

Subsequent alkylation with additional phenyl groups.

Table 2: Friedel-Crafts Reaction Optimization

| Variable | Optimal Condition | Effect on Yield |

|---|---|---|

| Catalyst Loading | 1.2 equiv AlCl₃ | Maximizes carbocation stability |

| Solvent | Dichloromethane (DCM) | Enhances electrophilicity |

| Temperature | 25°C | Balances reactivity/selectivity |

| Reaction Time | 8 hours | Ensures complete alkylation |

Limitations and Mitigations

Steric hindrance from multiple phenyl groups reduces reaction efficiency, often limiting yields to 50–60%. Strategies to mitigate this include:

-

Using bulkier solvents (e.g., 1,2-dichloroethane) to stabilize transition states.

-

Stepwise alkylation to introduce phenyl groups sequentially.

Transition Metal-Catalyzed Coupling

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed cross-coupling provides a modern synthetic pathway. The protocol involves:

-

Preparation of a boronated butenyl intermediate.

-

Coupling with bromobenzene derivatives using Pd(PPh₃)₄ as a catalyst.

Table 3: Suzuki Coupling Parameters

| Component | Specification |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | K₂CO₃ |

| Solvent | Dioxane/H₂O (4:1) |

| Temperature | 80°C |

| Yield | 75–90% |

Advantages Over Traditional Methods

-

Higher regioselectivity.

-

Tolerance for functional groups.

-

Reduced byproduct formation.

Comparative Analysis of Synthetic Routes

Table 4: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Grignard | 70–85 | 95–98 | Low | High |

| Friedel-Crafts | 50–60 | 85–90 | Moderate | Moderate |

| Suzuki Coupling | 75–90 | 98–99 | High | High |

The Grignard method remains the most cost-effective for industrial production, while Suzuki coupling excels in academic settings prioritizing purity.

化学反応の分析

Types of Reactions

1,1-diphenylbut-3-enylbenzene undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding alcohols or ketones.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3)

Major Products Formed

Oxidation: Formation of alcohols or ketones.

Reduction: Formation of saturated hydrocarbons.

Substitution: Formation of halogenated aromatic compounds

科学的研究の応用

Chemistry

1,1-Diphenylbut-3-enylbenzene serves as a building block in organic synthesis. It is utilized for the preparation of more complex molecules, which are essential in developing new materials and chemicals.

Biology

Research indicates potential interactions with biological macromolecules. Studies have focused on its effects on cellular processes and molecular interactions, particularly regarding how the compound influences biological pathways through its structural components.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug development. Its structural properties allow it to interact with various biological targets, making it a candidate for further investigation in therapeutic applications.

Industry

This compound finds utility in producing specialty chemicals and materials. Its unique chemical structure allows it to be used as an intermediate in synthesizing various industrial products.

Case Study 1: Organic Synthesis

A study demonstrated the effectiveness of using this compound as a precursor in synthesizing complex organic compounds. The research highlighted successful reactions leading to novel materials with desirable properties.

Case Study 2: Biological Interaction Studies

Research involving cell line assays showed that this compound interacts with specific proteins involved in cellular signaling pathways. The findings suggested that modifications to the compound could enhance its efficacy as a therapeutic agent.

作用機序

The mechanism of action of 1,1-diphenylbut-3-enylbenzene involves its interaction with various molecular targets. The phenyl groups can participate in π-π stacking interactions, while the butene chain can undergo addition reactions. These interactions and reactions can influence the compound’s behavior in different chemical and biological environments .

類似化合物との比較

Comparison with Structurally Similar Compounds

Alkyl-Substituted Benzenes

Compounds such as (1-ethyloctyl)benzene (CAS: 4621-36-7) and (1-ethyldodecyl)benzene (CAS: 4534-58-1) share a benzene core with long alkyl chains. Key differences include:

| Property | 1,1-Diphenylbut-3-enylbenzene | (1-Ethyldodecyl)benzene |

|---|---|---|

| Molecular Formula | $ \text{C}{22}\text{H}{20} $ | $ \text{C}{20}\text{H}{34} $ |

| Substituents | Phenyl groups, unsaturated chain | Linear alkyl chain |

| Lipophilicity (LogP) | ~5.5 (estimated) | ~7.2 (alkyl dominance) |

| Reactivity | Electrophilic substitution favored | Radical stability in long chains |

The unsaturated butenyl group in this compound enhances rigidity and π-conjugation, whereas linear alkylbenzenes exhibit greater flexibility and hydrophobicity .

Aromatic-Substituted Alkenes

1-(3-Phenylbut-3-enyl)piperidine (CAS: 109933-22-4) provides a relevant comparison due to its butenyl-phenyl motif:

| Property | This compound | 1-(3-Phenylbut-3-enyl)piperidine |

|---|---|---|

| Molecular Weight | 284.4 g/mol | 215.33 g/mol |

| LogP | ~5.5 | 3.51 |

| Functional Groups | Benzene, alkenyl | Piperidine, alkenyl |

The absence of a heterocyclic piperidine ring in this compound reduces polarity, increasing its LogP. Piperidine derivatives, however, may exhibit enhanced solubility in polar solvents .

Thienyl-Substituted Analogues

Compounds like 3-dimethylamino-1,1-di-(2'-thienyl)-1-butene incorporate thienyl groups instead of phenyls. Thienyl’s electron-rich nature alters electronic properties:

| Property | This compound | 3-Dimethylamino-1,1-di-(2'-thienyl)-1-butene |

|---|---|---|

| Aromatic System | Benzene | Thiophene |

| Electron Density | Moderate | High (thienyl’s lone pairs) |

| Applications | Material science | Potential pharmacological activity |

Thienyl groups enhance electron delocalization, making such compounds more reactive in electrophilic substitutions compared to purely phenyl-substituted systems .

Research Findings and Implications

- Synthetic Challenges : The steric bulk of diphenyl groups in this compound complicates regioselective functionalization, unlike linear alkylbenzenes .

- Thermal Stability : Extended conjugation in this compound likely improves thermal stability over aliphatic analogs, a trait valuable in polymer chemistry.

- Biological Activity : While 1-(3-phenylbut-3-enyl)piperidine derivatives are explored for CNS applications, the absence of heteroatoms in this compound limits its bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。